Cas no 111138-89-7 ((1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol)
111138-89-7 structure
Product Name:(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
CAS-nummer:111138-89-7
MF:C11H17NO
MW:179.258783102036
MDL:MFCD30305402
CID:5608298
PubChem ID:10856884
Update Time:2025-06-08
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- EOS-61740
- Benzenemethanol, α-[(1S)-1-amino-2-methylpropyl]-, (αR)-
- (1R,2S)-1-Phenyl-2-amino-3-methyl-1-butanol
- (1R,2S)-2-amino-1-phenyl-3-methyl-butanol
- (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol
- COXYPOLXZLWCIA-WDEREUQCSA-N
- EN300-8124529
- 111138-89-7
- SCHEMBL4866339
-
- MDL: MFCD30305402
- Inchi: 1S/C11H17NO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3/t10-,11+/m0/s1
- InChI-sleutel: COXYPOLXZLWCIA-WDEREUQCSA-N
- LACHT: [C@H](C1=CC=CC=C1)(O)[C@@H](N)C(C)C
Berekende eigenschappen
- Exacte massa: 179.131014166g/mol
- Monoisotopische massa: 179.131014166g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 141
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 46.2Ų
Experimentele eigenschappen
- Dichtheid: 1.027±0.06 g/cm3(Predicted)
- Kookpunt: 310.1±22.0 °C(Predicted)
- pka: 12.01±0.45(Predicted)
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8124529-0.05g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 0.05g |
$2079.0 | 2025-03-21 | |
| Enamine | EN300-8124529-0.1g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 0.1g |
$2178.0 | 2025-03-21 | |
| Enamine | EN300-8124529-0.25g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 0.25g |
$2277.0 | 2025-03-21 | |
| Enamine | EN300-8124529-0.5g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 0.5g |
$2376.0 | 2025-03-21 | |
| Enamine | EN300-8124529-1.0g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 1.0g |
$2475.0 | 2025-03-21 | |
| Enamine | EN300-8124529-2.5g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 2.5g |
$4851.0 | 2025-03-21 | |
| Enamine | EN300-8124529-5.0g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 5.0g |
$7178.0 | 2025-03-21 | |
| Enamine | EN300-8124529-10.0g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 95.0% | 10.0g |
$10643.0 | 2025-03-21 | |
| Enamine | EN300-8124529-1g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 1g |
$2475.0 | 2023-09-02 | ||
| Enamine | EN300-8124529-5g |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol |
111138-89-7 | 5g |
$7178.0 | 2023-09-02 |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol Gerelateerde literatuur
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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